molecular formula C22H22N2O2S B11643974 N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide

N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide

Cat. No.: B11643974
M. Wt: 378.5 g/mol
InChI Key: QSTMJMVZBDHJPA-UHFFFAOYSA-N
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Description

N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is an organic compound that features a thiophene ring, a carboxamide group, and a tert-butylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the tert-butylphenylcarbonyl chloride: This can be achieved by reacting 4-tert-butylphenol with thionyl chloride.

    Amidation Reaction: The resulting tert-butylphenylcarbonyl chloride is then reacted with 4-aminophenylthiophene-2-carboxamide in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[(4-tert-butylphenyl)carbonyl]amino}phenyl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring and a tert-butylphenyl moiety, which imparts specific chemical and biological properties that are distinct from other similar compounds.

Properties

Molecular Formula

C22H22N2O2S

Molecular Weight

378.5 g/mol

IUPAC Name

N-[4-[(4-tert-butylbenzoyl)amino]phenyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H22N2O2S/c1-22(2,3)16-8-6-15(7-9-16)20(25)23-17-10-12-18(13-11-17)24-21(26)19-5-4-14-27-19/h4-14H,1-3H3,(H,23,25)(H,24,26)

InChI Key

QSTMJMVZBDHJPA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3

Origin of Product

United States

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